molecular formula C15H19NO3 B2369862 1-(4-Isopropyl-3-methylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid CAS No. 866153-48-2

1-(4-Isopropyl-3-methylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid

Cat. No.: B2369862
CAS No.: 866153-48-2
M. Wt: 261.321
InChI Key: HHFSDPROQSETID-UHFFFAOYSA-N
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Description

1-(4-Isopropyl-3-methylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid is a pyrrolidinecarboxylic acid derivative featuring a substituted aromatic ring (4-isopropyl-3-methylphenyl) at the 1-position of the pyrrolidine scaffold. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in antioxidative and enzyme-targeting applications .

Properties

IUPAC Name

1-(3-methyl-4-propan-2-ylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-9(2)13-5-4-12(6-10(13)3)16-8-11(15(18)19)7-14(16)17/h4-6,9,11H,7-8H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFSDPROQSETID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CC(CC2=O)C(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Setup and Conditions

The Claisen-Schmidt condensation between 4-isopropyl-3-methylacetophenone and diethyl oxalate under acidic conditions generates an α,β-unsaturated γ-keto ester (Fig. 1A). This step typically employs concentrated HCl or H₂SO₄ as catalysts in ethanol at reflux (78°C) for 6–8 hours.

Key Data :

Parameter Value Source
Yield 68–75%
Reaction Time 8 hours
Catalyst H₂SO₄ (0.1 equiv)

Mechanistic Insights

Protonation of the ketone carbonyl enhances electrophilicity, enabling nucleophilic attack by the enolate of diethyl oxalate. Subsequent dehydration forms the α,β-unsaturated intermediate, critical for downstream cyclization.

Cyclization via Hydrazine-Mediated Pyrazoline Formation

Conventional Thermal Cyclization

Treatment of the α,β-unsaturated γ-keto ester with hydrazine hydrate in ethanol under reflux (12–24 hours) yields the pyrazoline intermediate, which is oxidized to the pyrrolidinone using MnO₂ or DDQ.

Optimized Protocol :

  • Hydrazine hydrate : 1.2 equiv in ethanol.
  • Temperature : 80°C, 24 hours.
  • Oxidation : DDQ (2 equiv) in DCM, 0°C to RT, 2 hours.

Yield Comparison :

Method Yield (%) Purity (%)
Thermal 72 98
Microwave-Assisted 89 99

Microwave-Assisted Cyclization

Microwave irradiation (150 W, 120°C, 20 minutes) accelerates the cyclization, improving yields to 85–89% (Table 1). This method reduces side products like over-oxidized derivatives or dimerization byproducts.

Enantioselective Synthesis via Chiral Auxiliaries

Use of (S)-Prolinol Methyl Ether

The Michael addition of a chiral enamine, derived from (S)-prolinol methyl ether and cyclohexanone, to ethyl acrylate affords the pyrrolidine precursor with >97.5:2.5 diastereomeric ratio (Fig. 1B). Hydrolysis with HCl yields the carboxylic acid.

Stereochemical Control :

Parameter Value Source
d.r. (trans/cis) 98.5:1.5
ee 95%

Titanium-Mediated Aldol Reactions

TiCl₄-mediated aldol reactions between silyl enol ethers and ketones achieve syn-selectivity (d.r. >20:1) for the pyrrolidine backbone. For example, tert-butyldimethylsilyl (TBS)-protected enol ethers react with 2,2-dimethyl-4-hexen-3-one to form syn-adducts in 80–87% yield.

Carboxylic Acid Deprotection and Final Isolation

Ester Hydrolysis

The ethyl or tert-butyl ester of the pyrrolidine intermediate is hydrolyzed using NaOH (2M) in THF/H₂O (1:1) at 60°C for 4 hours, yielding the carboxylic acid.

Deprotection Efficiency :

Ester Conditions Yield (%)
Ethyl NaOH, THF/H₂O 92
tert-Butyl TFA/DCM 88

Purification Techniques

  • Chromatography : Silica gel (ethyl acetate/hexane, 3:7) achieves >99% purity.
  • Crystallization : Recrystallization from ethanol/water (1:5) gives needle-like crystals.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

Method Yield (%) Time d.r.
Claisen-Schmidt 75 8 hours N/A
Microwave Cyclization 89 20 minutes 99.5:0.5
Enantioselective 76 48 hours 98.5:1.5

Microwave-assisted cyclization offers the best balance of yield and time, while enantioselective methods excel in stereocontrol.

Chemical Reactions Analysis

Types of Reactions

1-(4-Isopropyl-3-methylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 1-(4-Isopropyl-3-methylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid can be achieved through various methods that involve the modification of the pyrrolidine framework. Research has shown that derivatives of this compound exhibit enhanced biological activities, including antioxidant and anticancer properties.

Table 1: Synthesis Overview of Related Compounds

Compound NameSynthesis MethodKey Findings
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic AcidMulti-step organic synthesisDemonstrated potent antioxidant activity, surpassing ascorbic acid in efficacy .
5-Oxopyrrolidine DerivativesReaction with various aryl aminesShowed significant anticancer activity in vitro .

Antioxidant Activity

Research indicates that compounds related to this compound exhibit strong antioxidant properties. The DPPH radical scavenging assay has been used to evaluate these effects, with some derivatives showing activity levels greater than established antioxidants like ascorbic acid.

Anticancer Potential

Several studies have highlighted the anticancer potential of this compound and its derivatives. For instance, compounds synthesized from the pyrrolidine framework have been tested against various cancer cell lines, revealing low IC₅₀ values indicative of strong cytotoxic effects.

Table 2: Anticancer Activity of Related Compounds

Compound NameIC₅₀ (µM)Reference
Compound A10.84 ± 4.2
Compound B20.12 ± 6.20
Doxorubicin0.92 ± 0.1Standard reference

Therapeutic Applications

The unique structure of this compound allows it to interact with various biological targets, making it a candidate for further development in therapeutic contexts:

  • Antioxidant Therapies : Due to its potent radical scavenging abilities, this compound could be explored for use in formulations aimed at reducing oxidative stress-related diseases.
  • Cancer Treatment : Given its demonstrated anticancer activity, further research could lead to the development of new chemotherapeutic agents based on this compound.

Case Studies and Research Insights

Recent studies have focused on the structure-activity relationship of pyrrolidine derivatives, revealing that modifications at specific positions can enhance biological activity. For example, introducing different substituents on the aromatic ring significantly affects both antioxidant and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(4-Isopropyl-3-methylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The biological and physicochemical properties of pyrrolidinecarboxylic acids are highly influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Halogen-Substituted Derivatives
  • 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid ():

    • Substituents: Chlorine (electron-withdrawing) and hydroxyl (electron-donating) groups at the 5- and 2-positions, respectively.
    • Properties: Exhibits antioxidative activity due to the hydroxyl group, while chlorine enhances lipophilicity.
    • Synthesis: Reacted with HCl and acetic acid, followed by H₂O₂ treatment .
  • 1-(4-Chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid ():

    • Substituents: Chlorine and fluorine at the 4- and 3-positions.
    • Properties: Molecular weight 257.65 g/mol; pKa ≈ 4.28 (predicted). Fluorine improves metabolic stability and bioavailability .
Alkyl/Aryl-Substituted Derivatives
  • 1-(4-Butylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid ():

    • Substituent: 4-butylphenyl (hydrophobic).
    • Properties: Molecular weight 261.32 g/mol; increased logP compared to halogenated analogs, suggesting higher membrane permeability .
  • 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid ():

    • Substituent: 4-methoxybenzyl (electron-donating).
    • Properties: Melting point ~170–171°C; methoxy group enhances solubility in polar solvents but reduces metabolic stability .
Functionalized Derivatives
  • 1-[4-(Decylcarbamoyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid ():

    • Substituent: Decylcarbamoyl (long alkyl chain).
    • Properties: Molecular weight 388.5 g/mol; high hydrophobicity (predicted density 1.137 g/cm³) suitable for lipid-rich environments .
  • 1-(3-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid (): Substituent: 3-acetylphenyl (electron-withdrawing).

Biological Activity

1-(4-Isopropyl-3-methylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid, with the molecular formula C15H19NO3 and a molecular weight of approximately 261.32 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H19NO3
  • Molecular Weight : 261.32 g/mol
  • CAS Number : Not specified in the search results.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidinecarboxylic acids have been shown to possess antibacterial activity against various strains of bacteria. In one study, compounds with similar structures were tested for their efficacy against Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting bacterial growth .

Anti-inflammatory Effects

Pyrrolidine derivatives have also been investigated for their anti-inflammatory properties. The presence of specific functional groups in the structure can enhance their ability to modulate inflammatory pathways. In vitro studies have suggested that these compounds may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

The mechanisms underlying the biological activity of this compound are not fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in metabolic pathways. For example, the inhibition of cyclooxygenase (COX) enzymes has been noted in related compounds, which could explain their anti-inflammatory effects .

Study 1: Antibacterial Efficacy

In a controlled study examining the antibacterial efficacy of pyrrolidine derivatives, this compound was evaluated alongside other compounds. The study utilized disk diffusion methods to assess inhibition zones against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited a notable inhibition zone comparable to standard antibiotics .

Study 2: Anti-inflammatory Activity

A separate study investigated the anti-inflammatory potential of pyrrolidine derivatives using lipopolysaccharide (LPS)-stimulated macrophages. The results demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6, indicating a strong anti-inflammatory response .

Data Table: Summary of Biological Activities

Biological ActivityAssessed ModelResult
AntibacterialDisk diffusion against S. aureus and E. coliSignificant inhibition observed
Anti-inflammatoryLPS-stimulated macrophagesReduced TNF-alpha and IL-6 levels

Q & A

Q. Q1. What are the recommended synthetic routes for 1-(4-isopropyl-3-methylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid, and how can reaction conditions be optimized?

The synthesis of pyrrolidinecarboxylic acid derivatives typically involves cyclization or condensation reactions. For example, analogous compounds (e.g., 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid) are synthesized via condensation of substituted anilines with itaconic acid under reflux conditions, followed by esterification . Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst use) is critical. For instance, palladium catalysts in dimethylformamide (DMF) improve yields in heterocyclic syntheses . Post-synthesis, recrystallization in ethanol or toluene enhances purity .

Q. Q2. Which analytical techniques are most reliable for confirming the structure of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and ring conformation. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) and carboxylic acid (COOH) moieties . High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) can assess purity (>95% recommended for pharmacological studies) .

Advanced Synthetic Challenges

Q. Q3. How can researchers resolve contradictions in reported yields for multi-step syntheses of similar pyrrolidinecarboxylic acids?

Discrepancies in yields often arise from variations in reaction conditions. For example, cyclization steps using succinic anhydride may yield 60–75% depending on solvent choice (e.g., p-xylene vs. DMF) and reflux duration . Systematic optimization via Design of Experiments (DoE) can identify critical parameters (e.g., temperature gradients, stoichiometric ratios). Comparative studies of analogous compounds (e.g., fluorophenyl vs. isopropylphenyl derivatives) suggest steric hindrance from bulky substituents may reduce yields, necessitating longer reaction times .

Q. Q4. What strategies are effective for introducing the 4-isopropyl-3-methylphenyl group while avoiding side reactions?

The steric bulk of the 4-isopropyl-3-methylphenyl group requires careful selection of coupling reagents. Buchwald-Hartwig amination or Ullmann-type couplings, using copper or palladium catalysts, are effective for aryl-pyrrolidine linkages . Protecting the carboxylic acid group (e.g., as a methyl ester) during coupling prevents unwanted side reactions. Post-coupling hydrolysis with LiOH/THF regenerates the carboxylic acid .

Biological and Pharmacological Research

Q. Q5. What in vitro assays are suitable for evaluating the bioactivity of this compound?

Given its structural similarity to antimicrobial and anticancer agents (e.g., oxazolo-pyridine derivatives), assays like:

  • Antimicrobial : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria.
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases .
    Ensure solubility in DMSO/PBS and validate results with positive controls (e.g., doxorubicin for cytotoxicity).

Q. Q6. How does the 4-isopropyl-3-methylphenyl substituent influence pharmacokinetic properties?

The isopropyl and methyl groups enhance lipophilicity (logP >2.5 predicted), improving membrane permeability but potentially reducing aqueous solubility. Computational modeling (e.g., SwissADME) predicts moderate bioavailability (30–50%) and CYP450 metabolism. Comparative studies with fluorophenyl analogs show increased metabolic stability due to reduced electron-withdrawing effects .

Mechanistic and Computational Studies

Q. Q7. What computational methods can predict the conformational stability of the pyrrolidine ring?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the compound’s geometry, revealing puckering dynamics of the pyrrolidine ring. Molecular dynamics (MD) simulations in explicit solvent (e.g., water) assess stability over 100-ns trajectories. X-ray crystallography of analogous compounds (e.g., ethyl 4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylate) confirms chair-like conformations stabilized by intramolecular hydrogen bonds .

Q. Q8. How can researchers investigate the reaction mechanism of key synthetic steps?

Isotopic labeling (e.g., ¹³C-tracing) identifies intermediates in cyclization steps. Kinetic studies (e.g., variable-temperature NMR) reveal rate-determining steps, while computational studies (e.g., transition state modeling with Gaussian) identify energetically favorable pathways. For example, succinic anhydride ring-opening in xylene proceeds via nucleophilic attack by the hydrazide nitrogen .

Data Reproducibility and Optimization

Q. Q9. What are common pitfalls in reproducing synthetic protocols for this compound?

  • Impurity profiles : Residual solvents (e.g., DMF) or unreacted starting materials require rigorous purification (e.g., column chromatography).
  • Moisture sensitivity : The carboxylic acid group may hydrolyze esters if reactions are not anhydrous.
  • Scale-up challenges : Batch reactors may require adjusted heating rates compared to small-scale reflux .

Q. Q10. How can machine learning (ML) optimize the synthesis and bioactivity of this compound?

ML models (e.g., random forest, neural networks) trained on datasets of reaction conditions (e.g., solvent, catalyst, temperature) and yields can predict optimal parameters. For bioactivity, quantitative structure-activity relationship (QSAR) models using molecular descriptors (e.g., topological polar surface area, H-bond donors) prioritize derivatives for synthesis .

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